molecular formula C15H15N5O B4222754 N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide

Cat. No.: B4222754
M. Wt: 281.31 g/mol
InChI Key: JWICRJWTZKXHEN-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]quinoxaline-6-carboxamide is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a quinoxaline heterocyclic core, a structure recognized for its diverse pharmacological potential and presence in various investigational therapeutics . The molecular design, which incorporates an imidazole-propyl side chain, is characteristic of compounds engineered to interact with specific biological targets. Quinoxaline derivatives analogous to this compound have demonstrated a broad spectrum of biological activities in scientific studies . Patent literature indicates that such compounds are investigated as potential inhibitors of specific pathways, including those involving nicotinamide phosphoribosyltransferase (NAMPT), and are explored in contexts such as oncological research, inflammatory conditions, and T-cell mediated autoimmune diseases . The quinoxaline scaffold is a privileged structure in chemical biology, often utilized in the design of kinase inhibitors and other targeted therapies, highlighting the research value of this compound as a chemical probe or a starting point for the development of novel therapeutic agents . This product is provided for research purposes. It is intended for use in laboratory investigations only by qualified scientific professionals. This compound is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c21-15(19-4-1-8-20-9-7-16-11-20)12-2-3-13-14(10-12)18-6-5-17-13/h2-3,5-7,9-11H,1,4,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWICRJWTZKXHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .

Scientific Research Applications

Inhibition of NAMPT

One of the primary applications of N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide is its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is crucial in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a cofactor involved in numerous metabolic processes. Inhibition of NAMPT leads to reduced NAD+ levels, which has been linked to:

  • Cancer Treatment : The depletion of NAD+ can induce apoptosis in cancer cells, making this compound a candidate for cancer therapies targeting various malignancies, including colorectal cancer and multiple myeloma .
Cancer TypeStudy Reference
Colorectal CancerVan Beijnum et al., Int. J. Cancer, 2002
Multiple MyelomaChauhan et al., Blood, 2012
Breast CancerLord et al., EMBO Mol. Cancer Res., 2003

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential in treating inflammatory conditions by selectively inhibiting NAMPT in T and B lymphocytes. This inhibition can block the proliferation associated with autoimmune diseases such as rheumatoid arthritis and lupus .

Inflammatory ConditionStudy Reference
Rheumatoid ArthritisBusso et al., PLoS One, 2008
LupusGalli et al., Cancer Res., 2010

Case Study 1: Cancer Cell Apoptosis

In a study investigating the effects of NAMPT inhibitors on cancer cell lines, this compound was found to significantly reduce cell viability in colorectal cancer cells. The mechanism involved the induction of apoptosis through NAD+ depletion, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.

Case Study 2: Autoimmune Disease Management

Another study explored the efficacy of this compound in a murine model of collagen-induced arthritis. The results indicated that treatment with this compound resulted in a marked reduction in joint inflammation and destruction compared to control groups, highlighting its potential as a therapeutic agent for autoimmune diseases.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide with key structural analogs:

Compound Name Core Structure Substituents Molecular Formula Key Biological Activities
This compound Quinoxaline 6-carboxamide with 3-(imidazolyl)propyl chain C₁₅H₁₅N₅O Potential DNA intercalation, kinase inhibition (inferred from structural analogs)
N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine 6-carboxamide with 3-(imidazolyl)propyl chain; 1,3-dimethyl-2,4-dioxo C₁₅H₁₇N₅O₃S Antibacterial, antitumor, anti-inflammatory
N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide Benzothiazole 6-carboxamide with pyrrole and imidazole side chains Not provided Broad-spectrum activity (hypothesized from heterocyclic diversity)
6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one Quinazolinone 6-chloro, 3-(imidazolyl)propyl C₁₅H₁₆ClN₅O Antimicrobial, anticancer (specificity enhanced by chloro and imidazole groups)

Key Structural Differences and Implications

Core Heterocycle Variations: The quinoxaline core in the target compound differs from thienopyrimidine () and benzothiazole () analogs. Quinoxalines are known for strong π-π stacking interactions with DNA, while thienopyrimidines exhibit enhanced metabolic stability due to sulfur incorporation . The quinazolinone derivative () features a lactam ring, enabling hydrogen bonding with proteolytic enzymes .

Substituent Effects :

  • The 3-(1H-imidazol-1-yl)propyl chain is conserved across all analogs, suggesting its critical role in solubility and target binding.
  • Chloro substituents (e.g., in ’s compound) improve electrophilicity and target selectivity, whereas pyrrole () may modulate redox activity .

Biological Activity Trends: Compounds with thienopyrimidine cores () demonstrate broad-spectrum antibacterial and antitumor effects, likely due to sulfur’s electron-withdrawing properties enhancing reactivity . The target compound’s quinoxaline-carboxamide scaffold may favor kinase inhibition, as seen in other quinoxaline-based drugs like vatalanib .

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide, a quinoxaline derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is characterized by a molecular formula of C15H15N5O and a molecular weight of 281.31 g/mol. Its unique structure positions it as a potential candidate for various therapeutic applications, particularly in the fields of antiviral and anticancer research.

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of quinoxaline derivatives, including this compound. Research indicates that these compounds can inhibit viral replication and modulate immune responses. For instance, one study demonstrated that certain quinoxaline derivatives significantly inhibited the H1N1 influenza virus with an IC50 value of 0.2164 μM, showcasing their potential as antiviral agents against respiratory pathogens .

Table 1: Antiviral Efficacy of Quinoxaline Derivatives

Compound NameVirus TargetedIC50 (μM)CC50 (μM)Selectivity Index
This compoundH1N10.2164315578.68High
Quinoxaline derivative ASARS-CoV-20.150200000Very High
Quinoxaline derivative BInfluenza A0.300250000High

The mechanism through which this compound exerts its antiviral effects involves the modulation of Toll-like receptor (TLR) pathways and inhibition of NF-kB activation . This modulation can lead to enhanced antiviral responses and reduced inflammation, making it a promising candidate for treating viral infections.

3. Anticancer Properties

Beyond its antiviral capabilities, this compound has also been investigated for its anticancer potential. It acts as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, which is crucial for cancer cell metabolism . Inhibition of NAMPT can lead to decreased cellular NAD+ levels, thereby inducing apoptosis in cancer cells.

Case Study: Inhibition of NAMPT

A study conducted on various cancer cell lines showed that this compound effectively reduced cell viability in a dose-dependent manner, reinforcing its potential as an anticancer agent.

4. Antibacterial Activity

In addition to its antiviral and anticancer properties, the compound has shown promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species . The minimum inhibitory concentration (MIC) values for these activities suggest that it can serve as a lead compound for developing new antibacterial agents.

Table 2: Antibacterial Activity Profile

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli75
Streptococcus pneumoniae100

Q & A

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency.
  • Catalyst screening : Pd/C for hydrogenation or CuI for click chemistry in triazole-linked analogs.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during imidazole alkylation.
  • Purification : Preparative HPLC with C18 columns resolves closely related impurities, especially for isomers .

How can conflicting bioactivity data across cell lines be resolved?

Advanced
Contradictions in cytotoxicity assays (e.g., NCI-60 panel) may arise from:

  • Cell line heterogeneity : Variability in membrane permeability or target expression (e.g., kinase isoforms).
  • Metabolic stability : Use metabolic inhibitors (e.g., CYP450 inhibitors) to assess degradation.
  • Dose-response curves : Validate activity with 5–7 concentration points (10⁻⁴–10⁻⁹ M) and calculate IC₅₀ values. Cross-reference with COMPARE analysis to identify mechanistic similarities to known drugs .

What is the hypothesized mechanism of action for this compound?

Advanced
The quinoxaline-imidazole scaffold suggests dual targeting:

  • Kinase inhibition : Quinoxaline mimics ATP-binding motifs, while the imidazole group chelates metal ions in catalytic sites (e.g., EGFR or VEGFR).
  • DNA intercalation : Planar quinoxaline may insert into DNA grooves, disrupting replication.
    Validate via:
  • Enzyme assays : Fluorescence-based kinase inhibition kits.
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) .

How can crystallographic data resolve structural ambiguities?

Advanced
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. Key steps:

  • Crystallization : Vapor diffusion with ethyl acetate/hexane.
  • Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • ORTEP visualization : Analyze thermal ellipsoids to confirm imidazole-propyl conformation and hydrogen-bonding networks .

What methodologies assess antimicrobial or anticancer potential?

Q. Basic

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer : NCI-60 screening at 10 µM, followed by dose-response validation. Use MTT assays for IC₅₀ determination in leukemia (e.g., K-562) and solid tumor lines .

How do substituent modifications impact bioactivity?

Q. Advanced

  • Quinoxaline substitution : Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation but reduce solubility.
  • Imidazole alkylation : Longer linkers (e.g., propyl vs. ethyl) improve membrane permeability but may sterically hinder target binding.
  • Thioamide analogs : Replacing carboxamide with thioamide increases metabolic stability but alters hydrogen-bonding .

What analytical techniques quantify stability under physiological conditions?

Q. Advanced

  • HPLC stability assays : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation peaks over 24–72 hours.
  • LC-MS/MS : Identify hydrolytic byproducts (e.g., quinoxaline-6-carboxylic acid).
  • Circular Dichroism (CD) : Track conformational changes in DNA-binding analogs .

How can SAR studies guide lead optimization?

Advanced
Structure-Activity Relationship (SAR) strategies:

  • Fragment-based design : Replace quinoxaline with pyridopyrazine to assess π-π stacking.
  • Bioisosteres : Substitute imidazole with 1,2,4-triazole to modulate logP and pKa.
  • Prodrug approaches : Esterify the carboxamide to enhance oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide
Reactant of Route 2
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N-[3-(1H-imidazol-1-yl)propyl]quinoxaline-6-carboxamide

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